

An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride

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Compound of Interest

Compound Name: (S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Cat. No.: B1357915

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CAS Number: 550378-39-7

This technical guide provides a comprehensive overview of **(S)-1-Cbz-3-Aminopyrrolidine hydrochloride**, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, provides step-by-step experimental protocols for its synthesis and application, and visualizes its role in relevant signaling pathways.

Core Data Presentation

Quantitative data for **(S)-1-Cbz-3-Aminopyrrolidine hydrochloride** are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	550378-39-7
Molecular Formula	C ₁₂ H ₁₇ ClN ₂ O ₂
Molecular Weight	256.73 g/mol [1] [2] [3]
Appearance	Powder to crystal [4]
Density	1.208 g/mL at 25 °C [5]
Refractive Index	n _{20/D} 1.551 [5]
Solubility	Soluble in water [4]
Storage	Inert atmosphere, Room Temperature [4]

Table 2: Spectroscopic Data

Spectroscopy	Key Peaks/Signals
¹ H NMR	Spectra available, detailed chemical shifts can be found in referenced literature. [6]
IR	Spectra available, characteristic peaks for functional groups can be referenced. [6]
Mass Spec	Spectra available for mass determination. [6]

Experimental Protocols

Detailed methodologies for the synthesis of **(S)-1-Cbz-3-Aminopyrrolidine hydrochloride** and its subsequent use in the synthesis of kinase inhibitors are provided below.

Protocol 1: Synthesis of **(S)-1-Cbz-3-Aminopyrrolidine Hydrochloride**

This protocol is adapted from established multi-step synthetic routes, such as the one described in patent CN102531987A, starting from trans-4-hydroxy-L-proline.[\[7\]](#)

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

- Reactants: trans-4-hydroxy-L-proline.
- Procedure: The decarboxylation is typically achieved by heating the starting material in a high-boiling point solvent.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

- Reactants: (R)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine).
- Solvent: Dichloromethane.
- Procedure: Dissolve (R)-3-hydroxypyrrolidine in dichloromethane and cool the solution. Add the base followed by the dropwise addition of (Boc)₂O. Stir the reaction mixture at room temperature until completion.

Step 3: Sulfenylation of (R)-1-Boc-3-hydroxypyrrolidine

- Reactants: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), a suitable base (e.g., triethylamine).
- Solvent: Dichloromethane.
- Procedure: Dissolve the alcohol in dichloromethane and cool to 0°C. Add the base and then slowly add MsCl. Stir the reaction at 0°C and then allow it to warm to room temperature.

Step 4: Azide Substitution

- Reactants: (R)-1-Boc-3-methanesulfonyloxyproline, Sodium azide (NaN₃).
- Solvent: A polar aprotic solvent like DMF.
- Procedure: Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN₂ reaction with inversion of stereochemistry.

Step 5: Reduction of the Azide and Boc-deprotection

- Reactants: (S)-1-Boc-3-azidopyrrolidine, a reducing agent (e.g., H₂ with Pd/C catalyst, or triphenylphosphine followed by water), Hydrochloric acid.
- Procedure: The azide is reduced to the primary amine. Subsequent treatment with hydrochloric acid removes the Boc protecting group to yield (S)-3-aminopyrrolidine dihydrochloride.

Step 6: N-Cbz Protection

- Reactants: (S)-3-aminopyrrolidine dihydrochloride, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., sodium bicarbonate).
- Solvent: A biphasic system of an organic solvent (e.g., dichloromethane) and water.
- Procedure: Dissolve the aminopyrrolidine salt in the aqueous basic solution. Add the organic solvent and then slowly add Cbz-Cl at 0°C. Stir vigorously until the reaction is complete to yield (S)-1-Cbz-3-Aminopyrrolidine, which is then treated with HCl to form the hydrochloride salt.

Protocol 2: Application in the Synthesis of Abl/PI3K Dual Inhibitors

(S)-1-Cbz-3-Aminopyrrolidine serves as a crucial scaffold in the synthesis of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). The following is a generalized protocol based on literature procedures.[2][8]

Step 1: Cbz-Deprotection

- Reactant: **(S)-1-Cbz-3-Aminopyrrolidine hydrochloride.**
- Reagent: Catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst).
- Solvent: Methanol or Ethanol.
- Procedure: The starting material is dissolved in the solvent, and the catalyst is added. The mixture is stirred under a hydrogen atmosphere until the Cbz group is cleaved.

Step 2: Amide Coupling

- Reactants: The deprotected (S)-3-aminopyrrolidine, a carboxylic acid building block (designed to interact with the kinase active site), a coupling agent (e.g., HATU, HOt/EDC).
- Solvent: A polar aprotic solvent like DMF or DMSO.
- Procedure: The carboxylic acid is activated with the coupling agent, and then the aminopyrrolidine is added. The reaction is stirred at room temperature until completion.

Step 3: Further Functionalization (if required)

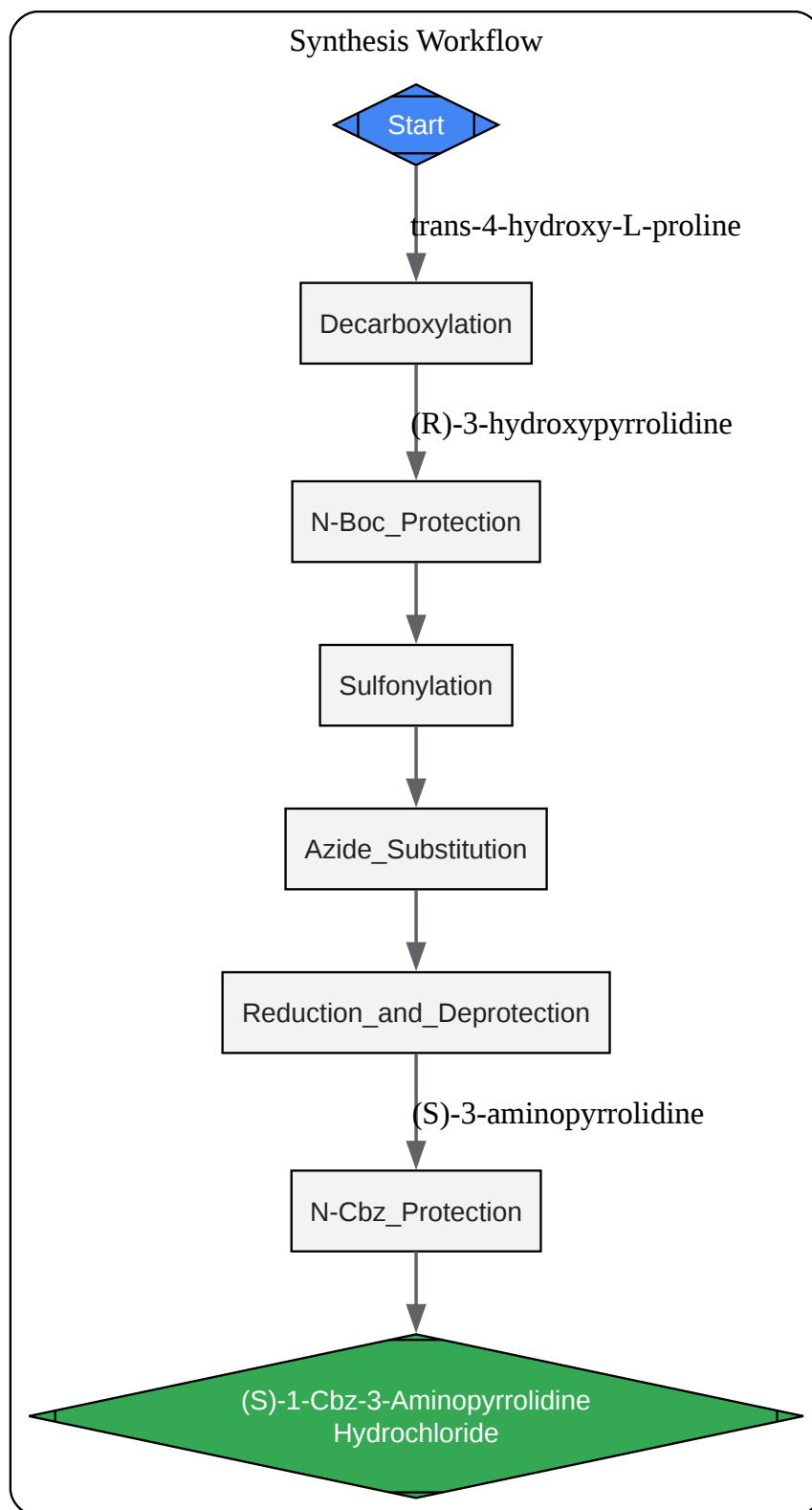
- The resulting intermediate may undergo further chemical modifications to complete the synthesis of the target inhibitor. These steps are highly specific to the desired final compound.

Step 4: Purification

- The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

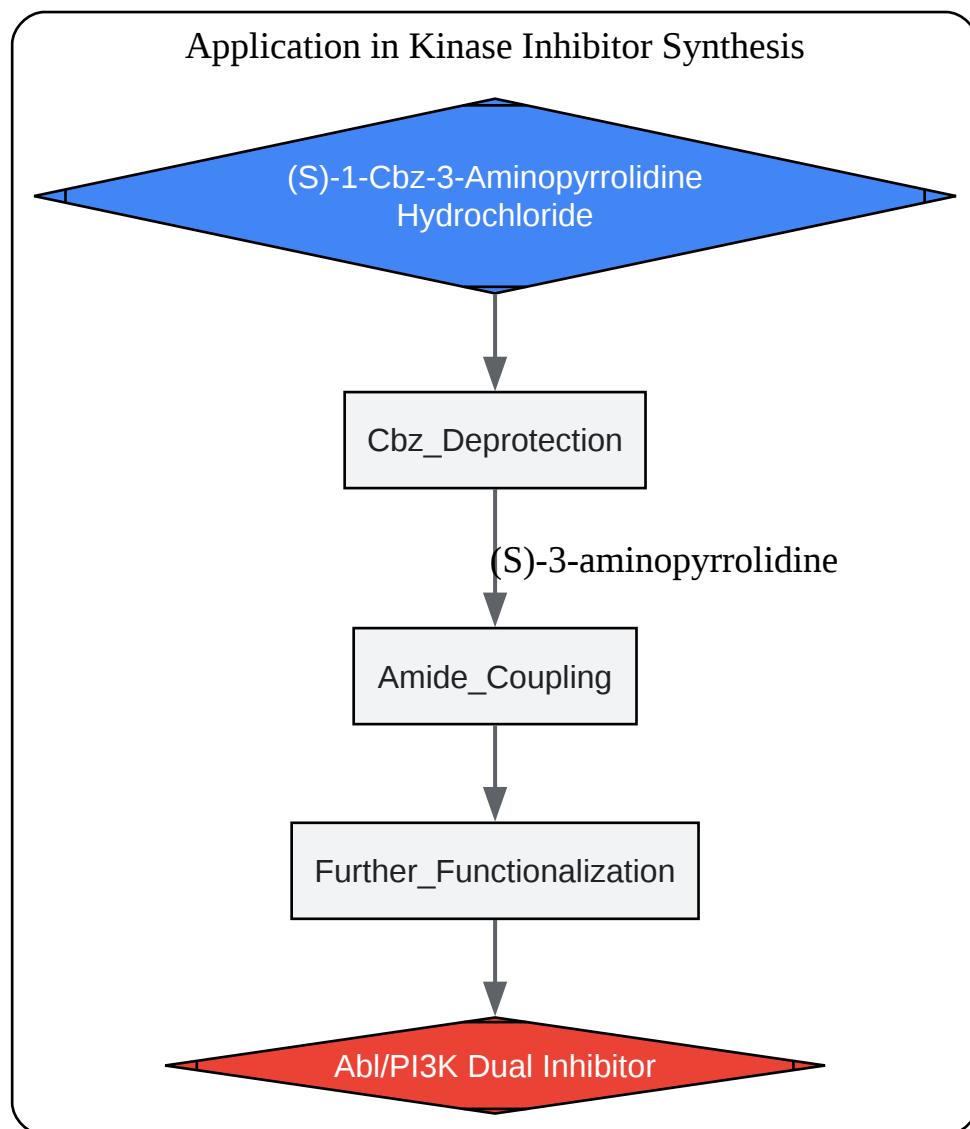
Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways related to **(S)-1-Cbz-3-Aminopyrrolidine hydrochloride**.



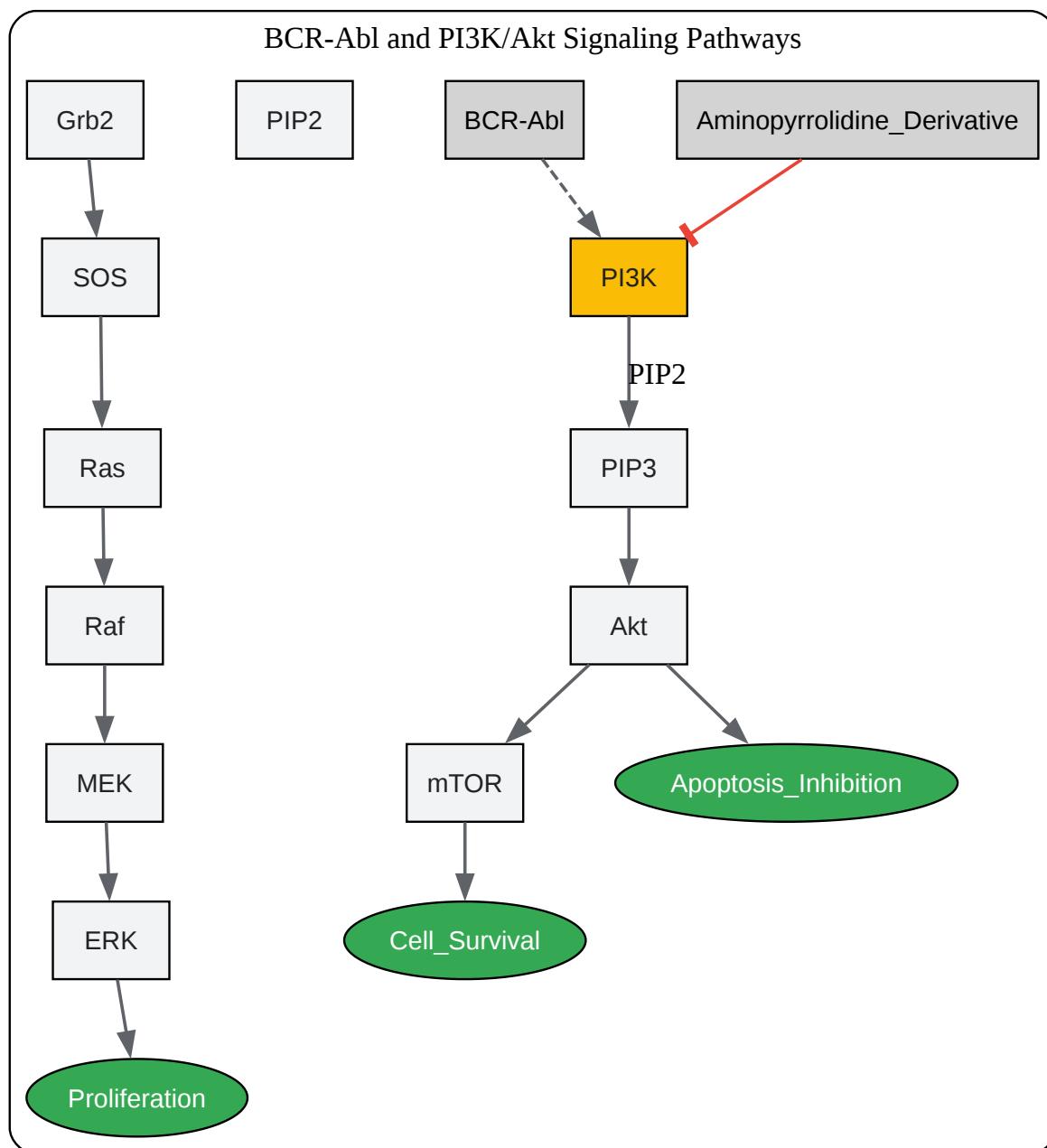
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Caption: Synthetic workflow for **(S)-1-Cbz-3-Aminopyrrolidine hydrochloride**.



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Caption: Experimental workflow for kinase inhibitor synthesis.

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Caption: Inhibition of BCR-Abl and PI3K/Akt pathways.

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